Methyl 2,5-dibromothiazole-4-carboxylate

Catalog No.
S859956
CAS No.
914347-25-4
M.F
C5H3Br2NO2S
M. Wt
300.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,5-dibromothiazole-4-carboxylate

CAS Number

914347-25-4

Product Name

Methyl 2,5-dibromothiazole-4-carboxylate

IUPAC Name

methyl 2,5-dibromo-1,3-thiazole-4-carboxylate

Molecular Formula

C5H3Br2NO2S

Molecular Weight

300.96 g/mol

InChI

InChI=1S/C5H3Br2NO2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3

InChI Key

JACHFCPPYOVTON-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC(=N1)Br)Br

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)Br

Methyl 2,5-dibromothiazole-4-carboxylate is a heterocyclic compound characterized by its molecular formula C5H3Br2NO2S\text{C}_5\text{H}_3\text{Br}_2\text{N}\text{O}_2\text{S} and a molecular weight of approximately 300.96 g/mol. It features a thiazole ring with two bromine substituents and a carboxylate ester functional group, making it a versatile compound in chemical synthesis and research applications. The compound is known for its potential reactivity due to the presence of bromine atoms, which can participate in various

Due to the lack of specific information, it's crucial to handle Methyl 2,5-dibromothiazole-4-carboxylate with caution, assuming it possesses similar properties to other thiazole derivatives. Here are some general safety considerations:

  • Potential Toxicity: Thiazole derivatives can exhibit a range of toxicities. Wear appropriate personal protective equipment (PPE) when handling this compound [].
  • Skin and Eye Irritation: Many thiazole derivatives are irritating to the skin and eyes. Avoid contact and wear gloves and eye protection [].
  • Potential Precursor Molecule: The molecule's structure suggests it could serve as a precursor for the synthesis of more complex molecules containing the thiazole ring. Thiazole is a five-membered heterocyclic aromatic ring found in various natural products and pharmaceuticals []. Modifying the bromo (Br) groups on the molecule could lead to the creation of new functional groups, allowing for further derivatization and exploration of potential biological activities.

Search Strategies for Further Information:

While dedicated research on Methyl 2,5-dibromothiazole-4-carboxylate might be scarce, here are some approaches to find potentially relevant information:

  • Chemical Database Search Engines: Platforms like SciFinder or Reaxys allow searching for research articles based on molecule structure. Entering the structure of Methyl 2,5-dibromothiazole-4-carboxylate might reveal studies where it's used as a reagent or intermediate.
  • Patent Databases: Patent filings sometimes disclose novel synthetic pathways and applications of chemicals. Searching for patents mentioning Methyl 2,5-dibromothiazole-4-carboxylate could provide insights into its potential uses.

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, which may alter its functional properties.
  • Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents for these reactions include nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Methyl 2,5-dibromothiazole-4-carboxylate has garnered interest in biological research due to its potential therapeutic properties. Studies suggest that compounds related to thiazoles exhibit various biological activities, including:

  • Antimicrobial Effects: Investigated for their ability to inhibit bacterial growth.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Activity: Potential applications in reducing inflammation in biological systems.

The specific mechanisms of action are still under investigation, but they may involve interactions with enzymes or receptors within biological pathways.

The synthesis of methyl 2,5-dibromothiazole-4-carboxylate typically involves a multi-step process:

  • Bromination: The initial step involves the bromination of thiazole derivatives, particularly thiazole-4-carboxylic acid.
  • Esterification: Following bromination, the resulting acid is esterified using methanol to produce the final methyl ester product.

Industrial production often employs large-scale bromination and esterification techniques under controlled conditions to maximize yield and purity .

Methyl 2,5-dibromothiazole-4-carboxylate finds applications across several fields:

  • Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.
  • Pharmaceutical Research: Explored for its potential medicinal properties and biological activities.
  • Agricultural Chemistry: Investigated for possible use in developing agrochemicals due to its antimicrobial properties.

Research into the interactions of methyl 2,5-dibromothiazole-4-carboxylate with various biological targets is ongoing. Preliminary studies indicate that it may interact with specific enzymes or receptors that play roles in metabolic pathways. Understanding these interactions could lead to new therapeutic applications or enhancements in existing chemical processes.

Methyl 2,5-dibromothiazole-4-carboxylate can be compared with several similar compounds that share structural features but differ in substituents or functional groups. Notable similar compounds include:

Compound NameStructural Differences
Methyl 5-bromothiazole-4-carboxylateContains one bromine atom instead of two
Methyl 2-bromo-5-isopropylthiazole-4-carboxylateHas an isopropyl group at position 5
Methyl 2-bromothiazole-4-carboxylateLacks the second bromine atom

These compounds exhibit variations in their reactivity and biological activity due to differences in their chemical structure, particularly the number and position of bromine substituents .

XLogP3

3.2

Wikipedia

Methyl 2,5-dibromo-1,3-thiazole-4-carboxylate

Dates

Last modified: 08-16-2023

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